
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% (CAS No. 675772-44-7) is a compound with many potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 81-83°C. Its chemical structure consists of a phenol group with a sulfamoyl group and a trifluoromethyl group attached to the phenyl ring. The compound has been studied for its potential use in a variety of research fields, including organic synthesis, biochemistry, and pharmacology.
科学研究应用
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has a wide range of potential applications in scientific research. It has been studied for its potential use in organic synthesis, as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use in biochemistry and pharmacology, as a potential ligand for the binding of various biomolecules. Additionally, it has been studied for its potential use as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
作用机制
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound acts as a ligand, binding to various biomolecules and altering their properties. It is thought that the sulfamoyl group of the compound binds to hydroxyl groups on the biomolecules, while the trifluoromethyl group acts as an electron-withdrawing group, increasing the binding affinity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% have not been extensively studied. However, it is believed that the compound may have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, it is thought that the compound may have potential applications in the development of new drugs, due to its ability to bind to various biomolecules.
实验室实验的优点和局限性
The advantages of using 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its relatively low cost and its ability to bind to various biomolecules. Additionally, the compound is relatively stable and has a high melting point, making it suitable for use in a variety of laboratory conditions. The main limitation of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
The potential future directions for 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% include further research into its potential use in organic synthesis, biochemistry, and pharmacology. Additionally, further research could be conducted into its potential applications in the development of new drugs and treatments for various diseases. Additionally, further research could be conducted into the compound’s ability to bind to various biomolecules, as this could lead to the development of new and improved ligands. Finally, further research could be conducted into the compound’s potential applications in the development of new catalysts for organic synthesis.
合成方法
The synthesis of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is a multi-step process. The first step involves the synthesis of the precursor compound, 3-t-butylsulfamoylphenol. This is achieved by reacting t-butyl chloride with 3-hydroxybenzenesulfonic acid in the presence of an acid catalyst, such as sulfuric acid. The second step involves the reaction of the precursor compound with trifluoromethyl iodide, forming 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide.
属性
IUPAC Name |
N-tert-butyl-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-16(2,3)21-25(23,24)15-6-4-5-11(9-15)12-7-13(17(18,19)20)10-14(22)8-12/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFHUPCKJZJUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


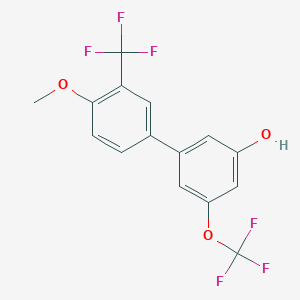
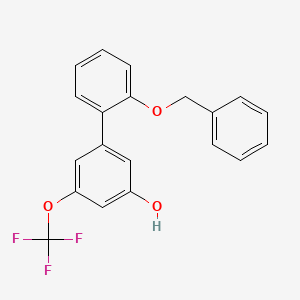
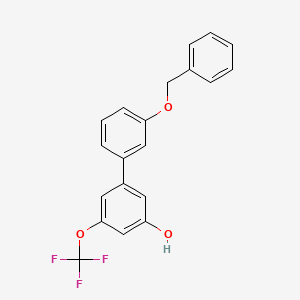
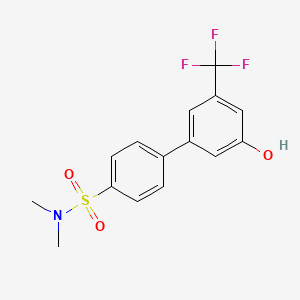
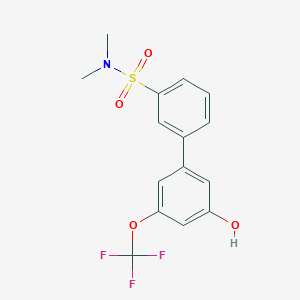
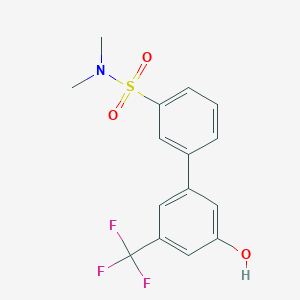
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)


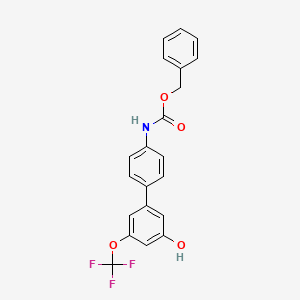
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)